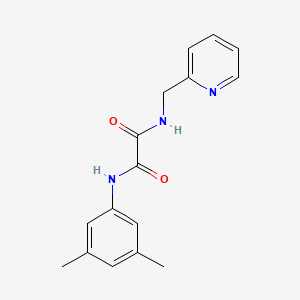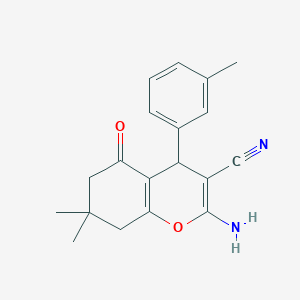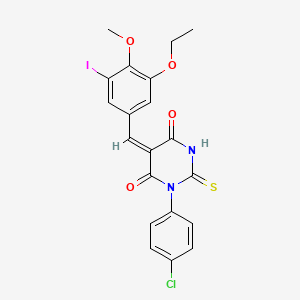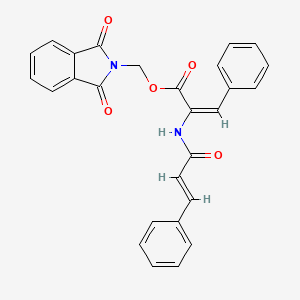
N-(3,5-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a member of the family of N-aryl-N'-alkyl ethylenediamines, which have been extensively studied for their biological and therapeutic properties.
Mécanisme D'action
The mechanism of action of DMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes. By inhibiting these enzymes, DMPA may reduce inflammation and pain.
Biochemical and Physiological Effects
DMPA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMPA can inhibit the activity of COX-2 and PDE4, as well as other enzymes involved in inflammation and pain. In vivo studies have shown that DMPA can reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPA has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. DMPA is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that DMPA can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMPA. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its use as a tool for studying protein-ligand interactions and enzyme inhibition. Additionally, further studies are needed to fully understand the mechanism of action of DMPA and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of DMPA involves the reaction of 3,5-dimethylbenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ethylenediamine. The resulting product is then purified using column chromatography to obtain pure DMPA. This method has been reported to yield high purity and good yields of DMPA.
Applications De Recherche Scientifique
DMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMPA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DMPA has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, DMPA has been evaluated for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-5-3-4-6-17-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVRIMUKZWTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367541 |
Source


|
| Record name | N'-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-09-6 |
Source


|
| Record name | N'-(3,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide](/img/structure/B5068338.png)

![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)


![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)

![N-[2-(1-cyclopenten-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5068391.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)


![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)
